3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid
Description
3-(2-Chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a β-alanine derivative functionalized with a 2-chloro-5-nitrophenyl group and a phenylsulfonamide moiety. The sulfonamide group enhances hydrogen-bonding capabilities, while the chloro and nitro groups influence electronic properties and steric interactions, making it a candidate for applications in medicinal chemistry or enzyme inhibition studies .
Properties
IUPAC Name |
3-(benzenesulfonamido)-3-(2-chloro-5-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-13-7-6-10(18(21)22)8-12(13)14(9-15(19)20)17-25(23,24)11-4-2-1-3-5-11/h1-8,14,17H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIWXWWFEMWKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175652 | |
| Record name | 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696649-59-9 | |
| Record name | 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696649-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Introduction of the phenylsulfonyl group.
Amination: Formation of the amine linkage.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or aromatic sites.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biochemical Probes: Use in studying enzyme mechanisms or protein interactions.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations on the phenyl ring, sulfonamide group modifications, and backbone alterations. Below is a comparative analysis:
Research Findings
- Synthetic Pathways : The target compound’s synthesis likely involves halogenation and sulfonylation steps, as described for structurally related β-alanine derivatives in . Modifications to the carboxy group (e.g., hydrazone formation) are feasible but untested for this specific compound .
Biological Activity
3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a chlorinated phenyl ring, a nitro group, and a sulfonamide moiety. The IUPAC name reflects these features:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN2O4S
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The mechanism may involve:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : Potential binding to specific receptors could alter signaling pathways involved in cellular responses.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
Anti-inflammatory Effects
Compounds containing nitro groups are often investigated for their anti-inflammatory properties. The presence of the nitrophenyl group in this compound suggests potential inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Case Studies and Research Findings
-
Inhibition of Type III Secretion System (T3SS) :
A study examined the effects of related compounds on the T3SS in pathogenic bacteria. High concentrations (50 µM) of structurally similar compounds resulted in significant inhibition of protein secretion associated with T3SS, suggesting a potential application in treating bacterial infections . -
Cell Viability Assays :
In vitro assays have demonstrated that certain derivatives can reduce cell viability in cancer cell lines, indicating cytotoxic effects that could be leveraged for therapeutic applications. For example, derivatives tested at concentrations ranging from 10 µM to 100 µM showed varying degrees of cytotoxicity against different cancer cell lines .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
